3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate

Physicochemical properties Lipophilicity Formulation science

Procure this exact 2:1 oxazolium sulfate salt (MW 296.25, LogP -1.64) for stoichiometric precision in aqueous synthesis and formulation. Avoid undefined analogs or alternative stoichiometries that alter reactivity and solubility. Compound is differentiated by validated crystal structure and 3-methyl substitution.

Molecular Formula C8H12N2O8S
Molecular Weight 296.26 g/mol
CAS No. 85038-03-5
Cat. No. B12648617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate
CAS85038-03-5
Molecular FormulaC8H12N2O8S
Molecular Weight296.26 g/mol
Structural Identifiers
SMILESC[N+]1=CCOC1=O.C[N+]1=CCOC1=O.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C4H6NO2.H2O4S/c2*1-5-2-3-7-4(5)6;1-5(2,3)4/h2*2H,3H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2
InChIKeyLLXKKFWWTXLSRX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5H-1,3-oxazol-3-ium-2-one Sulfate (CAS 85038-03-5): Procurement-Relevant Structural and Chemical Identity


3-Methyl-5H-1,3-oxazol-3-ium-2-one;sulfate (CAS 85038-03-5), systematically named 2-oxooxazolidine-3-ammonium sulphate (2:1) [1], is an oxazolium salt comprising a 3-methyl-5H-oxazol-3-ium-2-one cation paired with a sulfate counterion at a 2:1 stoichiometry [2]. The molecular formula is C8H12N2O8S with a molecular weight of 296.25 g/mol [1]. The compound carries the European Inventory of Existing Chemical Substances (EINECS) number 285-192-6, confirming its presence in the European commercial chemical inventory [3]. The logP value of -1.64 indicates strong hydrophilicity, and the topological polar surface area of 147 Ų [4] distinguishes this compound from neutral oxazole analogs and influences its solubility and formulation behavior.

Why Generic Oxazole or Oxazolidine Substitution Fails: Critical Procurement Considerations for 3-Methyl-5H-1,3-oxazol-3-ium-2-one Sulfate (CAS 85038-03-5)


The term 'oxazolidine' encompasses a broad and chemically diverse family of heterocyclic compounds with widely varying structures and reactivities. Generic substitution or class-level procurement without structural specification is not feasible. The target compound, 3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate (CAS 85038-03-5), is a specific ionic salt with a defined 2:1 cation-to-sulfate stoichiometry and a distinct 3-methyl substitution pattern [1], differentiating it from neutral oxazolidines (e.g., 4,4-dimethyl-oxazolidine), N-unsubstituted analogs (e.g., 3-amino-2-oxazolidinone, CAS 80-65-9), or alternative salts such as the 1:1 sulfate of 3-amino-2-oxazolidinone (CAS 32957-26-9) . Each of these structurally related compounds exhibits fundamentally different physicochemical properties, including logP, solubility, and ionic character [2]. Procurement of an undefined 'oxazolidine' or an incorrect salt form may result in divergent reactivity in synthetic applications, altered formulation stability, and non-equivalent biological or industrial performance. The following quantitative evidence guide substantiates this requirement for precise, compound-specific selection.

Quantitative Differentiation Guide for 3-Methyl-5H-1,3-oxazol-3-ium-2-one Sulfate (CAS 85038-03-5): Comparative Evidence for Scientific and Industrial Selection


Physicochemical Differentiation: Hydrophilicity and Polar Surface Area vs. Neutral Oxazolidines

3-Methyl-5H-1,3-oxazol-3-ium-2-one;sulfate exhibits a calculated logP of -1.64 and a topological polar surface area (TPSA) of 147 Ų [1], which distinguishes it from neutral oxazolidine compounds that typically have lower polarity and higher lipophilicity. These physicochemical parameters are critical predictors of aqueous solubility, membrane permeability, and formulation compatibility [1].

Physicochemical properties Lipophilicity Formulation science

Structural and Stoichiometric Differentiation from the 3-Amino-2-Oxazolidinone Sulfate (1:1) Analog

The target compound is a 2:1 salt comprising two 3-methyl-5H-oxazol-3-ium-2-one cations per sulfate anion, with a molecular weight of 296.25 g/mol [1]. This differs fundamentally from the structurally analogous 3-amino-2-oxazolidinone sulfate (CAS 32957-26-9), which is a 1:1 salt of a non-methylated cation with a molecular weight of 200.17 g/mol .

Chemical structure Salt stoichiometry Synthetic intermediate

Industrial Application Potential: Oxazolidine-Class Performance in Leather Tanning

While direct quantitative performance data for 3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate in industrial applications is limited in the public domain, class-level evidence demonstrates that structurally related oxazolidine compounds confer quantifiable benefits in leather processing. In a controlled study, the addition of 1% of a monocyclic oxazolidine (Zoldine ZA 78) after basification increased chromium uptake by 63.4% and enabled a 46% reduction in the quantity of synthetic tanning agents (syntans) required for filling and grain tightening, compared to a control without oxazolidine [1].

Leather tanning Crosslinking Chromium uptake Sustainability

Crystal Engineering and Salt Screening Relevance for Solid Form Selection

3-Methyl-5H-1,3-oxazol-3-ium-2-one;sulfate has been reported as part of a microbatch under-oil salt screening study of organic cations relevant to active pharmaceutical ingredient (API) development [1]. The single-crystal structure of this compound has been deposited in the Crystallography Open Database and is accessible via PubChem SID 385861707 [2]. The structure crystallizes in the monoclinic space group P 1 21/c 1 (space group number 14) with unit cell parameters a = 12.6065 Å, b = 13.0726 Å, c = 12.6694 Å, and β = 106.397° [2].

Crystallography Salt screening Solid form API development

Procurement-Relevant Application Scenarios for 3-Methyl-5H-1,3-oxazol-3-ium-2-one Sulfate (CAS 85038-03-5) Based on Available Evidence


Synthetic Intermediate for Oxazolium-Derived Heterocycles Requiring Precise Stoichiometric Control

As a well-defined 2:1 sulfate salt with a molecular weight of 296.25 g/mol [1], this compound is suitable as a synthetic intermediate in reactions where accurate molar stoichiometry of the oxazolium cation is critical. The documented structure, including the 3-methyl substitution and the specific salt stoichiometry, enables precise reaction planning and reproducible synthetic outcomes. Procurement of this compound, rather than an undefined oxazolidine mixture or a different salt form (e.g., the 1:1 sulfate analog CAS 32957-26-9 ), ensures that the intended cation concentration is achieved without stoichiometric miscalculation.

Aqueous-Based Formulation Development Leveraging High Hydrophilicity

The calculated logP of -1.64 and topological polar surface area of 147 Ų [2] indicate high aqueous solubility and strong hydrophilicity. This compound is therefore preferentially suited for aqueous formulation development where water-soluble or hydrophilic active components are required. Procurement of neutral, more lipophilic oxazolidine analogs would result in markedly different solubility profiles, potentially requiring organic co-solvents or surfactants to achieve comparable dissolution in aqueous media.

Solid Form and Crystallization Studies Requiring Validated Structural Reference

The single-crystal structure of 3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate has been determined and deposited in public crystallographic databases (space group P 1 21/c 1) [3][4]. This validated crystallographic data enables this compound to serve as a reference standard for solid form screening, polymorphism studies, and salt selection in pharmaceutical or agrochemical development programs. Analogs without publicly available crystal structures cannot provide the same level of structural certainty for solid-state characterization.

Leather Processing Research Exploring Oxazolium Salt Additives

Based on class-level evidence demonstrating that monocyclic oxazolidines enhance chromium uptake by 63.4% and reduce syntan consumption by 46% in leather tanning processes [5], 3-methyl-5H-1,3-oxazol-3-ium-2-one;sulfate may be investigated as a candidate additive for improving process efficiency and reducing chemical waste in leather manufacturing. The ionic nature and specific cation structure of this compound differentiate it from neutral oxazolidines, warranting compound-specific evaluation in tanning applications.

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